S-(beta-Propiophenone)thiamine

Description

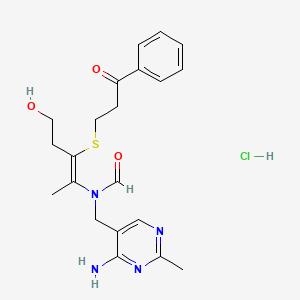

S-(beta-Propiophenone)thiamine is a synthetic thiamine (vitamin B1) derivative characterized by a propionphenone group attached to the thiazolium ring of thiamine. This structural modification aims to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability, while retaining or amplifying the vitamin’s coenzymatic and non-coenzymatic functions. Thiamine derivatives are critical in cellular energy metabolism, acting as cofactors for enzymes like pyruvate dehydrogenase and transketolase .

Properties

CAS No. |

28568-54-9 |

|---|---|

Molecular Formula |

C21H27ClN4O3S |

Molecular Weight |

451 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(3-oxo-3-phenylpropyl)sulfanylpent-2-en-2-yl]formamide;hydrochloride |

InChI |

InChI=1S/C21H26N4O3S.ClH/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17;/h3-7,12,14,26H,8-11,13H2,1-2H3,(H2,22,23,24);1H/b20-15-; |

InChI Key |

VKPDNQYVPBUXHS-CRDKNBMZSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCCC(=O)C2=CC=CC=C2)C.Cl |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SCCC(=O)C2=CC=CC=C2)/C.Cl |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCCC(=O)C2=CC=CC=C2)C.Cl |

Synonyms |

S-(beta-propiophenone)thiamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Thiamine derivatives vary in phosphorylation status, side-chain modifications, and bioavailability. Key compounds include:

- This compound vs. Benfotiamine: Both are synthetic, lipid-soluble derivatives, but benfotiamine’s open-ring structure facilitates passive intestinal absorption, whereas this compound’s propionphenone group may alter protein-binding affinity or enzymatic interactions .

- TDP vs. This compound: TDP is the primary active coenzyme, while this compound’s role remains investigational. Structural changes in the thiazolium ring (e.g., propionphenone) could disrupt π–π stacking with proteins like ThiT, reducing binding affinity by 30–4000-fold compared to unmodified thiamine .

Bioavailability and Metabolic Stability

- Thiamine Hydrochloride : Poor enteral absorption (1.2 mg absorbed per 50 mg dose); parenteral administration bypasses this limitation .

- Benfotiamine : 3.6x higher bioavailability than thiamine due to lipid solubility .

- This compound: Propionphenone may enhance membrane permeability, but its degradation kinetics (pH-dependent, first-order) require further study .

Stability and Interactions

- Degradation: Thiamine degrades via first-order kinetics at pH 3; propionphenone modification may stabilize the thiazolium ring against hydrolysis .

- Antioxidant Effects: Thiamine pyrophosphate enhances chelating properties in tea extracts, but this compound’s impact on redox balance is unknown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.